molecular formula C7H10N2O B1428584 5-Methoxy-2,4-dimethylpyrimidine CAS No. 1369766-72-2

5-Methoxy-2,4-dimethylpyrimidine

Cat. No. B1428584
M. Wt: 138.17 g/mol
InChI Key: HYFYZTADXFSUPQ-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dimethylpyrimidine is a chemical compound with the molecular formula C7H10N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2,4-dimethylpyrimidine involves a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Antifungal Properties

5-Methoxy-2,4-dimethylpyrimidine derivatives have demonstrated significant antifungal properties. A study by Jafar et al. (2017) synthesized compounds that showed effective biological activity against fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential as useful antifungal agents.

Antiviral Activity

These derivatives also exhibit notable antiviral activities. For example, Hocková et al. (2003) investigated 5-substituted 2,4-diaminopyrimidine derivatives and found them to be markedly inhibitory to retrovirus replication in cell culture. This highlights their potential in antiviral therapies.

Chemical Synthesis and Molecular Structure

In chemical synthesis, these pyrimidine derivatives are useful as intermediates. Liu Guo-ji (2009) reported on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, showcasing its role as an intermediate in the production of more complex compounds. Additionally, Rajam et al. (2018) detailed the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, demonstrating the structural versatility of these compounds.

Therapeutic Applications

Studies like Xiang et al. (2020) have explored the therapeutic applications of methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds. These studies indicate the potential of such derivatives in cancer treatment due to their microtubule depolymerizing effects.

Pharmaceutical Development

The development of pharmaceutical drugs often involves these pyrimidine derivatives. For instance, Rosowsky et al. (2002) investigated derivatives for their inhibition of dihydrofolate reductase from various organisms, indicating their potential in treating infections and other conditions.

properties

IUPAC Name

5-methoxy-2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(10-3)4-8-6(2)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFYZTADXFSUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736779
Record name 5-Methoxy-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,4-dimethylpyrimidine

CAS RN

1369766-72-2
Record name 5-Methoxy-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-methoxypyrimidine (5.3 g) was dissolved in THF (51.3 ml), and tetrakis(triphenylphosphine)palladium (1.71 g) and trimethylaluminum (2.0 M: 51.8 ml) were then added to the solution. The temperature of the obtained mixture was heated to 75° C., and the obtained mixture was then stirred overnight. Thereafter, 1 equivalent of trimethyl aluminum was added to the reaction solution, and the obtained mixture was then stirred for 6 hours. Thereafter, saturated ammonium chloride aqueous solution was added dropwise to the reaction solution under cooling on ice, and liquid separation and extraction were carried out with chloroform. The organic layer was dried over magnesium sulfate, and the solvent was then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate to ethyl acetate), so as to obtain the title compound (4.2 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
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Quantity
51.3 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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reactant
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51.8 mL
Type
reactant
Reaction Step Five
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1.71 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Xu, Z Lu, Z Wu, M Gui, G Liu, Y Tang… - Molecular …, 2022 - ACS Publications
Cytochrome P450 3A4 (CYP3A4) is one of the major drug metabolizing enzymes in the human body and metabolizes ∼30–50% of clinically used drugs. Inhibition of CYP3A4 must …
Number of citations: 1 pubs.acs.org
D Hoyer, LH Jacobson - Drugs of the Future, 2018 - access.portico.org
Eisai’s lemborexant, or E-2006, is a dual orexin OX1/OX2 receptor antagonist (DORA) in codevelopment with Purdue Pharma. Functionally, lemborexant is about 10-fold selective for …
Number of citations: 6 access.portico.org

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